Calcium Hydroxide

描述

See also: Sulka (active moiety of); Aconitum napellus; bismuth subnitrate; calcium arsenate; calcium fluoride; this compound; calcium iodide; calcium oxalate monohydrate; elaeis guineensis fruit; helianthus annuus flowering top; hydrangea arborescens root; ipecac; iris germanica var. florentina root; magnesium phosphate, dibasic trihydrate; manganese acetate tetrahydrate; mercurius solubilis; osmium; phosphoric acid; potassium arsenite anhydrous; potassium chlorate; sanguinarine nitrate; tellurium; zinc gluconate (component of); Alfalfa; arsenic trioxide; calcium fluoride; this compound; calcium iodide; calcium oxalate monohydrate; croton tiglium seed; magnesium phosphate, dibasic trihydrate; podophyllum; potassium carbonate; sodium tetrachloroaurate; teucrium marum; uranyl nitrate hexahydrate (component of) ... View More ...

属性

分子式 |

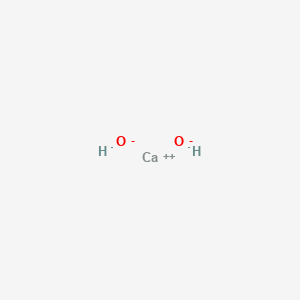

Ca(OH)2 CaH2O2 |

|---|---|

分子量 |

74.09 g/mol |

IUPAC 名称 |

calcium;dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

InChI 键 |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

规范 SMILES |

[OH-].[OH-].[Ca+2] |

物理描述 |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Other Solid White powde |

溶解度 |

Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Sol-Gel Synthesis of Calcium Hydroxide for Laboratory Applications

This in-depth technical guide provides a comprehensive overview of the sol-gel method for synthesizing calcium hydroxide (Ca(OH)₂). Designed for researchers, scientists, and professionals in drug development, this document details the core principles, experimental protocols, and key characterization techniques associated with this versatile synthesis approach. The sol-gel method offers a flexible and cost-effective route to produce this compound with controlled particle size and morphology, making it an attractive option for various applications, including in the biomedical and pharmaceutical fields.

Introduction to the Sol-Gel Synthesis of this compound

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of this compound synthesis, the process typically involves the hydrolysis and condensation of calcium precursors to form a colloidal suspension (sol), which then undergoes gelation to form a solid-like network (gel). Subsequent drying and heat treatment can be applied to obtain the final this compound product.

One of the significant advantages of the sol-gel method is the ability to control the particle size, morphology, and purity of the final product by carefully manipulating the reaction parameters.[1] This method is also advantageous for its relatively low processing temperatures and the ability to use a variety of calcium precursors, including both chemical salts and natural, waste-derived materials.[1][2]

Experimental Protocols

The following sections detail the experimental procedures for the sol-gel synthesis of this compound using different calcium precursors.

Synthesis from Natural Precursors (Eggshells or Cockle Shells)

Natural sources rich in calcium carbonate, such as eggshells and cockle shells, can be utilized as cost-effective and sustainable precursors for the synthesis of this compound.[2][3] The general protocol involves the conversion of calcium carbonate to a soluble calcium salt, followed by the sol-gel process.

2.1.1. Precursor Preparation

-

Cleaning and Milling: Thoroughly wash the eggshells or cockle shells with warm water and then deionized water to remove any organic residues. Dry the cleaned shells in an oven at approximately 120°C for 2 hours. Grind the dried shells into a fine powder using a mortar and pestle or a mechanical mill and sieve to obtain a uniform particle size (e.g., 100 µm).

-

Conversion to Calcium Chloride: Dissolve the powdered shells in hydrochloric acid (HCl) to form a calcium chloride (CaCl₂) solution. The concentration of HCl can be varied (e.g., 0.5 M, 1.0 M, 2.0 M) to influence the properties of the final product. The reaction is as follows: CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g)

2.1.2. Sol-Gel Synthesis

-

Hydrolysis: The CaCl₂ solution is then subjected to hydrolysis to form a 'sol'. This is achieved by the slow, dropwise addition of a basic solution, such as sodium hydroxide (NaOH), with vigorous stirring. The concentration of NaOH can also be varied (e.g., 0.5 M, 1.0 M, 2.0 M). The reaction proceeds as follows: CaCl₂(aq) + 2NaOH(aq) → Ca(OH)₂(s) + 2NaCl(aq)

-

Gelation and Aging: The slow addition of NaOH leads to the nucleation and precipitation of Ca(OH)₂, forming a gel. The gel is then aged for a specific period (e.g., 12, 24, or 48 hours) at room temperature to allow for the completion of the condensation reactions.

-

Filtration and Washing: The Ca(OH)₂ precipitate is separated from the solution by filtration or centrifugation. The collected precipitate is then washed multiple times with warm distilled water to remove any impurities, such as sodium chloride.

-

Drying: The washed Ca(OH)₂ gel is dried in an oven at a temperature of around 60°C for 24 hours to remove the solvent and obtain the final this compound powder.

Synthesis from Chemical Precursors

The sol-gel synthesis of this compound can also be carried out using chemical precursors such as calcium nitrate (Ca(NO₃)₂) or calcium chloride (CaCl₂).

2.2.1. Using Calcium Nitrate as a Precursor

-

Solution Preparation: Prepare an aqueous solution of calcium nitrate. In some protocols, a chelating agent like citric acid is added to the solution to form a stable complex with the calcium ions.

-

Gel Formation: The solution is heated (e.g., at 90°C) with continuous stirring to evaporate the solvent and promote the formation of a viscous gel.

-

Drying and Calcination: The resulting gel is dried at a low temperature (e.g., 100°C) for an extended period (e.g., 16-40 hours). The dried gel is then calcined at a higher temperature (e.g., 700-800°C) to obtain the final this compound product.

2.2.2. Using Calcium Chloride as a Precursor

-

Solution Preparation: Dissolve a suitable amount of CaCl₂ in double-distilled water and heat to approximately 40°C.

-

Hydrolysis and Gelation: While stirring the CaCl₂ solution rapidly, slowly add a solution of NaOH (e.g., 0.1 M) to induce the formation of a Ca(OH)₂ sol, which then transforms into a gel.

-

Aging, Filtration, and Drying: The subsequent steps of aging, filtration, washing, and drying are similar to those described in the protocol for natural precursors.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the sol-gel synthesis of this compound, providing a basis for comparison and experimental design.

Table 1: Synthesis Parameters Using Natural Precursors

| Precursor | Acid for Dissolution | Gelling Agent | Aging Time (h) | Drying Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Cockle Shells | 1.0 M HCl | 1.0 M NaOH | 18 | 60 | 230-500 | |

| Eggshells | 1.0 M HCl | 1.0 M NaOH | 24 | 60 | ~198 (for CaO) | |

| Malaysian Limestone | HCl | NaOH | 12, 24, 48 | - | - |

Table 2: Synthesis Parameters Using Chemical Precursors

| Precursor | Chelating Agent | Gelling Agent | Aging Time (h) | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Calcium Nitrate | Citric Acid | - | - | 700-800 | 55-69 | |

| Calcium Chloride | - | 0.1 M NaOH | 24 | - | - |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the sol-gel synthesis of this compound.

Caption: Workflow for Sol-Gel Synthesis of Ca(OH)₂ from Natural Precursors.

Caption: Workflow for Sol-Gel Synthesis of Ca(OH)₂ from Chemical Precursors.

Characterization of Sol-Gel Derived this compound

To evaluate the properties of the synthesized this compound, several characterization techniques are commonly employed:

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the synthesized powder. For this compound, the characteristic peaks of portlandite are expected.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the material, confirming the presence of hydroxyl groups characteristic of Ca(OH)₂.

-

Scanning Electron Microscopy (SEM): Allows for the visualization of the surface morphology and microstructure of the synthesized particles.

-

Particle Size Analysis (PSA): Determines the particle size distribution of the synthesized this compound powder.

Conclusion

The sol-gel method presents a highly adaptable and efficient approach for the laboratory synthesis of this compound. By controlling the synthesis parameters, it is possible to tailor the properties of the final product to meet the specific requirements of various applications, including those in the pharmaceutical and biomedical sectors. This guide provides a foundational understanding of the experimental protocols and key variables involved in this synthesis technique, offering a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Characterization of Calcium Hydroxide Using X-ray Diffraction (XRD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the characterization of calcium hydroxide (Ca(OH)₂), also known as portlandite, using X-ray diffraction (XRD). This powerful, non-destructive technique is essential for determining the crystallinity, phase purity, crystal structure, and microstructural properties of Ca(OH)₂, which are critical parameters in pharmaceutical formulations, biomaterials, and other advanced material applications.

Introduction to XRD Analysis of this compound

X-ray diffraction is a primary analytical technique for the solid-state characterization of crystalline materials. When a sample is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique "fingerprint" of the crystalline phase.

For this compound, which crystallizes in a hexagonal system, XRD is employed to:

-

Identify the crystalline phase: Confirming the presence of Ca(OH)₂ and identifying any potential impurities, such as calcium carbonate (CaCO₃), which can form upon exposure to atmospheric CO₂.[1]

-

Determine crystal structure and lattice parameters: Precisely measuring the dimensions of the unit cell.

-

Quantify microstructural properties: Estimating the average crystallite size and lattice strain, which can influence the material's reactivity and dissolution properties.

-

Perform quantitative phase analysis: Determining the relative amounts of different crystalline phases in a mixture.[2][3]

This compound typically exhibits a trigonal crystal structure belonging to the P-3m1 space group.[4][5] Its characteristic diffraction peaks are found at specific 2θ angles, with the most intense peaks corresponding to the (101), (001), and (100) crystallographic planes.

Experimental Protocol for XRD Analysis

The following section outlines a detailed methodology for the XRD analysis of this compound powder.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.

-

Grinding: The Ca(OH)₂ sample should be gently ground to a fine, homogenous powder (typically <10 µm particle size) using an agate mortar and pestle. This ensures a random orientation of the crystallites, which is necessary for accurate intensity measurements.

-

Sample Holder: The powdered sample is then carefully packed into a sample holder. The "back-loading" or "side-drifting" method is often preferred to minimize preferred orientation of the crystallites. Ensure the sample surface is flat and level with the surface of the holder.

2.2. Instrument Configuration and Data Collection

The following are typical instrument settings for the XRD analysis of this compound using a powder diffractometer with a copper X-ray source.

| Parameter | Typical Setting |

| X-ray Source | Copper (Cu Kα) |

| Wavelength (λ) | 1.5406 Å |

| Tube Voltage | 40 kV |

| Tube Current | 30-40 mA |

| Goniometer Configuration | Bragg-Brentano |

| Scan Type | Continuous |

| 2θ Scan Range | 10° - 80° |

| Step Size | 0.02° |

| Scan Speed/Time per Step | 1-2 seconds |

| Optics | Divergence slit, anti-scatter slit, Soller slits, and a receiving slit |

| Detector | Scintillation counter or a position-sensitive detector |

For more specialized analyses, such as studying nanoparticles in suspension, synchrotron radiation XRD (SR-XRD) may be employed due to its high energy and flux.

Data Analysis and Interpretation

3.1. Phase Identification

The initial step in data analysis is to identify the crystalline phases present in the sample. This is achieved by comparing the experimental diffraction pattern with standard reference patterns from a crystallographic database, such as the International Centre for Diffraction Data (ICDD). The characteristic peaks for Ca(OH)₂ are typically observed at 2θ values of approximately 18.08°, 34.08°, and 47.12°.

3.2. Rietveld Refinement

For detailed structural and microstructural analysis, the Rietveld refinement method is a powerful technique. This method involves fitting a calculated diffraction pattern to the experimental data by refining various parameters, including:

-

Lattice parameters

-

Atomic positions

-

Site occupancy factors

-

Peak profile parameters (which relate to crystallite size and strain)

-

Background parameters

Successful Rietveld refinement provides highly accurate values for the lattice parameters and quantitative information on the crystallite size and microstrain.

3.3. Crystallite Size Determination using the Scherrer Equation

A more straightforward method for estimating the average crystallite size is the Scherrer equation:

D = (K * λ) / (β * cos(θ))

Where:

-

D is the average crystallite size.

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak in radians, corrected for instrumental broadening.

-

θ is the Bragg angle.

To obtain an accurate value for β, the instrumental broadening must be subtracted from the measured peak width. This is typically done by running a standard reference material with large, strain-free crystallites (e.g., LaB₆ or Si).

Quantitative Data Summary

The following table summarizes typical crystallographic data for this compound obtained from XRD analysis reported in the literature.

| Parameter | Reported Value | Reference |

| Crystal System | Trigonal (Hexagonal) | |

| Space Group | P-3m1 | |

| Lattice Parameter (a) | 3.579 Å - 3.620 Å | |

| Lattice Parameter (c) | 4.934 Å - 5.028 Å | |

| Unit Cell Volume | ~31.5 ų | |

| Average Crystallite Size | 30 nm - 300 nm (for nanoparticles) |

Note: The exact values can vary depending on the synthesis method and processing conditions of the this compound.

Visualization of Workflows

5.1. Experimental Workflow for XRD Analysis

The following diagram illustrates the key steps in the experimental workflow for the characterization of this compound using XRD.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of the this compound Content of EVA-Modified Cement Paste Based on TG-DSC in a Dual Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and X-Ray Diffraction Analyses of this compound Nanoparticles in Aqueous Suspension [scirp.org]

- 5. scirp.org [scirp.org]

An In-depth Technical Guide to the Scanning Electron Microscopy (SEM) Analysis of Calcium Hydroxide Morphology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the scanning electron microscopy (SEM) analysis of calcium hydroxide morphology. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively characterize this critical compound.

Introduction to this compound Morphology

This compound, Ca(OH)₂, is a versatile inorganic compound with numerous applications in industries ranging from construction to dentistry and pharmaceuticals. Its efficacy in many of these applications is intrinsically linked to its morphology, including particle size, shape, and surface texture. Scanning electron microscopy (SEM) is a powerful technique for visualizing and quantifying these morphological characteristics at the micro- and nanoscale, providing invaluable insights for material optimization and quality control.

The morphology of this compound can vary significantly depending on the synthesis method and subsequent processing. Common morphologies observed under SEM include hexagonal plates, prismatic crystals, spherical nanoparticles, and porous agglomerates.[1][2] The synthesis process, including factors like reagent concentrations and aging time, has a significant impact on the resulting particle size.[3]

Quantitative Morphological Analysis of this compound

Quantitative analysis of SEM images allows for the objective comparison of this compound samples prepared under different conditions. This data is crucial for understanding structure-property relationships and ensuring material consistency.

Table 1: Particle Size Distribution of this compound Under Various Synthesis Conditions

| Synthesis Method/Condition | Particle Size Range/Average | Reference |

| Chemical precipitation (NaOH added to CaCl₂) | 10-150 nm | [3] |

| Sol-gel with varying NaOH concentration (0.5 M, 1.0 M, 2.0 M) | Particle size increases with NaOH concentration | [3] |

| Sol-gel with varying aging time (12 h, 24 h, 48 h) | Particle size increases with aging period | |

| Precipitation method | Average crystallite size of 37 nm | |

| Commercial powder | 63% of particles between 0.5 and 2.0 µm |

Table 2: Quantitative Shape Analysis of this compound Particles

| Parameter | Average Value (± Standard Deviation) | Reference |

| Particle Length (µm) | 2.255 ± 1.994 | |

| Particle Width (µm) | 1.620 ± 1.464 | |

| Particle Perimeter (µm) | 6.699 ± 5.598 | |

| Aspect Ratio | 0.737 ± 0.149 |

Experimental Protocols for SEM Analysis of this compound

A standardized and well-documented experimental protocol is essential for obtaining high-quality, reproducible SEM images of this compound. The following sections detail the key steps involved.

Synthesis of this compound Nanoparticles (Example Protocol)

This protocol describes a chemical precipitation method for synthesizing this compound nanoparticles.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of calcium chloride (CaCl₂).

-

Prepare an aqueous solution of sodium hydroxide (NaOH).

-

-

Reaction:

-

Heat the CaCl₂ solution to 90°C.

-

Add the NaOH solution dropwise to the heated CaCl₂ solution while stirring vigorously.

-

-

Precipitation and Washing:

-

A white precipitate of this compound will form.

-

Wash the precipitate with deionized water to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the washed precipitate in an oven at 100°C for two hours.

-

Sample Preparation for SEM Imaging

Proper sample preparation is critical for achieving high-resolution SEM images and preventing charging artifacts. For powdered samples of this compound, the following "dish method" is recommended.

-

Dispersion: Spread a thin, even layer of the this compound powder onto a clean, flat surface, such as a petri dish, using a spatula.

-

Mounting:

-

Affix a double-sided conductive carbon sticker to an aluminum SEM stub.

-

Gently press the stub, with the carbon tape facing down, onto the layer of this compound powder.

-

-

Removal of Excess Powder:

-

Carefully lift the stub.

-

Gently tap the side of the stub to remove any loose, non-adhered particles. Alternatively, a gentle stream of compressed air can be used.

-

-

Sputter Coating:

-

Place the mounted sample into a sputter coater.

-

Coat the sample with a thin layer of a conductive material, such as gold or gold-palladium, to prevent charging under the electron beam. The typical thickness of the coating is around 8-10 nm.

-

SEM Imaging Parameters

The following are general starting parameters for imaging this compound. These may need to be optimized depending on the specific instrument and the desired information.

-

Accelerating Voltage: 10-20 kV

-

Working Distance: 9-14 mm

-

Detector: Secondary Electron (SE) detector for topographical imaging. Backscattered Electron (BSE) detector can also be used to highlight compositional differences.

-

Magnification: Ranging from low magnification (e.g., 500x) for an overview of the sample to high magnification (e.g., >50,000x) for detailed morphological analysis of individual particles.

Visualizing Experimental and Logical Workflows

Graphviz diagrams are provided below to illustrate the key processes involved in the SEM analysis of this compound and its mechanism of action in a biological context.

Caption: Experimental workflow for SEM analysis of this compound.

References

energy-dispersive X-ray (EDX) spectroscopy for elemental analysis of Ca(OH)2

An In-depth Technical Guide to Elemental Analysis of Calcium Hydroxide (Ca(OH)₂) using Energy-Dispersive X-ray (EDX) Spectroscopy

Introduction to Energy-Dispersive X-ray (EDX) Spectroscopy

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful and widely-used analytical technique for the elemental analysis or chemical characterization of a sample.[1][2] It is a non-destructive method that, when coupled with electron microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), provides spatially resolved elemental information from microscopic regions of a sample.[3] The technique relies on the fundamental principle that each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum.[1] This guide provides a comprehensive overview of the application of EDX for the elemental analysis of this compound (Ca(OH)₂), a compound of significant interest in pharmaceutical, dental, and industrial applications.

Principles of EDX Elemental Analysis

The core of EDX analysis involves the interaction of a high-energy electron beam with the atoms in the sample. This interaction stimulates the emission of characteristic X-rays, which are unique to each element present.[1]

2.1 Generation of Characteristic X-rays

-

Excitation : A focused beam of high-energy electrons from an electron microscope impinges on the sample.

-

Ionization : If an incident electron has sufficient kinetic energy, it can displace an electron from an inner-shell (e.g., K or L shell) of an atom in the sample, creating an electron hole. This process is known as ionization.

-

Relaxation and Emission : The atom is now in an excited and unstable state. To return to a stable, lower-energy state, an electron from a higher-energy outer shell fills the inner-shell vacancy.

-

X-ray Emission : The excess energy from this electron transition is released in the form of an X-ray photon. The energy of this emitted X-ray is equal to the energy difference between the two electron shells involved in the transition.

-

Elemental Fingerprint : Since the energy levels of electron shells are unique for each element, the energy of the emitted characteristic X-ray acts as a "fingerprint" for that element.

For this compound (Ca(OH)₂), the electron beam will interact with Calcium (Ca), Oxygen (O), and Hydrogen (H) atoms. However, EDX has limitations in detecting very light elements. Hydrogen (atomic number 1) does not emit characteristic X-rays and therefore cannot be detected. Thus, for Ca(OH)₂, EDX analysis will identify and quantify Calcium and Oxygen.

Experimental Protocol for Quantitative EDX Analysis of Ca(OH)₂

A meticulously followed experimental protocol is crucial for obtaining accurate and reproducible quantitative results. The following sections detail the necessary steps from sample preparation to data acquisition.

3.1 Sample Preparation

Proper sample preparation is paramount, especially for quantitative analysis of powdered samples like Ca(OH)₂. The goal is to create a flat, homogeneous, and conductive surface to ensure accurate X-ray generation and detection.

-

Sample Mounting :

-

Place a double-sided conductive carbon adhesive tab onto a standard aluminum SEM stub.

-

Carefully apply a small amount of the Ca(OH)₂ powder onto the carbon tab.

-

Gently compress the powder with a clean, flat surface (e.g., a glass slide) to create a smooth, level surface. This is critical for quantitative analysis to minimize topographical effects that can alter X-ray absorption paths.

-

Remove any loose powder by gently tapping the stub or using a jet of compressed nitrogen gas. This prevents contamination of the SEM chamber.

-

-

Conductive Coating :

-

Ca(OH)₂ is a non-conductive material. To prevent charging under the electron beam, which can distort the image and affect the accuracy of the analysis, the sample must be coated with a thin layer of a conductive material.

-

A thin coating (e.g., 5-10 nm) of carbon is typically preferred for quantitative analysis as its X-ray peaks do not interfere with the peaks of many other elements. Gold or gold-palladium coatings can also be used but may introduce peak overlaps with certain elements.

-

3.2 Instrumentation and Parameters

The analysis is performed using a Scanning Electron Microscope (SEM) equipped with an EDX detector. The following are typical starting parameters for the quantitative analysis of Ca(OH)₂. These may require optimization based on the specific instrument and sample characteristics.

| Parameter | Typical Value/Setting | Rationale |

| Accelerating Voltage | 15-20 kV | This range is generally sufficient to excite the K-shell X-rays of both Calcium (Kα at 3.69 keV) and Oxygen (Kα at 0.525 keV) efficiently. |

| Probe Current | 1-2 nA | A stable and sufficiently high probe current is needed to generate an adequate X-ray count rate for good statistical precision. |

| Working Distance | 10-15 mm | This is a common working distance for many SEM-EDX systems, providing a good balance between imaging resolution and X-ray collection efficiency. The optimal working distance is specific to the instrument's geometry. |

| Acquisition Mode | Spot or Area Scan | For a homogeneous powder, a small area scan is often preferred over a single spot to average out any minor local variations in composition or topography. |

| Acquisition Time | 60-120 seconds (Live Time) | A longer acquisition time improves the signal-to-noise ratio and the statistical quality of the spectrum, which is essential for accurate quantification. |

| Detector Dead Time | 20-40% | This indicates an optimal X-ray count rate. A very low dead time suggests the probe current could be increased for faster data collection, while a very high dead time can introduce spectral artifacts. |

3.3 Experimental Workflow Diagram

The overall process from sample preparation to final data analysis is illustrated in the workflow diagram below.

Caption: Experimental workflow for the quantitative EDX analysis of Ca(OH)₂.

Data Analysis and Interpretation

4.1 Qualitative Analysis

The first step in analyzing the acquired EDX spectrum is to identify the elements present in the sample. The software accomplishes this by matching the energy of the characteristic X-ray peaks in the spectrum to a database of known X-ray energies for all elements. For a pure Ca(OH)₂ sample, prominent peaks corresponding to the Calcium (Ca) K-series (Kα at 3.691 keV) and the Oxygen (O) K-series (Kα at 0.525 keV) will be identified.

4.2 Quantitative Analysis

Following peak identification, the software calculates the concentration of each element. This is not a simple conversion of peak intensity, as the raw data is affected by various matrix effects. Standardless quantitative analysis, which is common in modern EDX systems, uses sophisticated algorithms (like ZAF or Phi-Rho-Z) to correct for these effects:

-

Z (Atomic Number) Correction : Accounts for differences in electron backscattering and stopping power between the sample and the internal standards used by the software.

-

A (Absorption) Correction : Corrects for the absorption of X-rays as they travel out of the sample. Lower energy X-rays (like those from Oxygen) are more heavily absorbed than higher energy X-rays (from Calcium).

-

F (Fluorescence) Correction : Corrects for secondary X-ray fluorescence, where X-rays from one element excite characteristic X-rays from another element in the sample.

The output of the quantitative analysis is typically presented in both weight percent (Wt%) and atomic percent (At%).

Data Presentation: Elemental Composition of Ca(OH)₂

The quantitative results from the EDX analysis are best summarized in a table. Below is a table showing the theoretical elemental composition of pure this compound, which serves as a benchmark for experimental results.

Table 1: Theoretical and Representative Experimental Elemental Composition of Ca(OH)₂

| Element | Symbol | Theoretical Wt% | Theoretical At% | Representative Experimental Wt% | Representative Experimental At% |

| Oxygen | O | 43.19% | 66.67% | 42-45% | 65-68% |

| Calcium | Ca | 54.09% | 33.33% | 55-58% | 32-35% |

| Total | 100.00% | 100.00% | ~100% | ~100% |

Note: Theoretical values are calculated based on the molar mass of Ca(OH)₂ (74.093 g/mol ). Experimental values from standardless quantitative EDX analysis are typically accurate to within a few percent and can be influenced by sample preparation, surface roughness, and the presence of minor impurities or surface carbonation (formation of CaCO₃ upon exposure to air).

Logical Relationships in EDX Analysis

The logical flow from electron beam interaction to the final quantitative output is depicted in the following diagram.

References

An In-depth Technical Guide to Fourier-Transform Infrared Spectroscopy (FTIR) of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of calcium hydroxide, also known as portlandite, using Fourier-Transform Infrared (FTIR) spectroscopy. This powerful and non-destructive analytical technique is instrumental in identifying and characterizing this compound across various applications, including pharmaceuticals, construction materials, and chemical synthesis. This document outlines the fundamental principles, experimental protocols, and data interpretation related to the FTIR analysis of this compound.

Introduction to FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a well-established method for identifying functional groups in molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the molecular bonds. For this compound (Ca(OH)₂), FTIR is particularly effective in identifying the characteristic vibrations of the hydroxyl (-OH) groups. The resulting spectrum provides a unique "fingerprint" of the compound, allowing for its unambiguous identification and the assessment of its purity. The presence of impurities, most commonly calcium carbonate (CaCO₃) due to the reaction of this compound with atmospheric carbon dioxide, can also be readily detected.

Characteristic Vibrational Modes of this compound

The FTIR spectrum of this compound is dominated by a sharp and intense absorption band corresponding to the stretching vibration of the O-H bond. Weaker bands related to other vibrational modes may also be observed.

Table 1: Summary of Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~3640 - 3647 | O-H stretching | Strong, Sharp | This is the most characteristic peak for this compound. Its sharpness is indicative of a well-ordered crystalline structure.[1][2][3][4][5] |

| ~1400 - 1500 | O-H bending (in-plane) | Weak | Often difficult to observe and can be obscured by other peaks, particularly from impurities. |

| ~875 | Ca-O stretching | Weak | This peak is in the far-infrared region and may not be visible in all standard mid-infrared spectra. |

| Broad band ~3400 | O-H stretching of adsorbed water | Broad | The presence of this broad band indicates the presence of physically adsorbed water on the surface of the this compound particles. |

| ~1417, ~1470, ~871 | C-O stretching and bending in calcium carbonate | Variable | The presence and intensity of these peaks are indicative of carbonate impurities. |

Experimental Protocols

The following sections detail generalized experimental protocols for the FTIR analysis of this compound. The specific parameters may need to be optimized based on the sample form and the instrument used.

Sample Preparation

The method of sample preparation is critical for obtaining a high-quality FTIR spectrum.

-

For Powdered Samples (Transmission Mode):

-

Dry the this compound sample to remove any adsorbed water, if necessary. This can be done by heating the sample at a temperature below its decomposition point (e.g., 80-105 °C).

-

Prepare a KBr (potassium bromide) pellet. Mix a small amount of the finely ground this compound sample (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr.

-

Grind the mixture to a fine, homogenous powder using an agate mortar and pestle.

-

Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

-

For Attenuated Total Reflectance (ATR) Mode:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean.

-

Place a small amount of the this compound sample (powder or paste) directly onto the ATR crystal.

-

Apply pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is suitable for both solid and semi-solid samples.

-

-

For Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS):

-

Mix the this compound sample with a non-absorbing matrix like KBr or KCl powder.

-

Place the mixture in a sample cup and level the surface.

-

The incident infrared beam is focused onto the sample surface, and the diffusely scattered light is collected and analyzed.

-

Instrumental Parameters

The following are typical instrumental settings for FTIR analysis of this compound.

Table 2: Typical Instrumental Parameters for FTIR Analysis

| Parameter | Typical Setting |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 - 64 (signal-to-noise ratio dependent) |

| Apodization Function | Blackman-Harris or Happ-Genzel |

| Background | A spectrum of the empty sample compartment or pure KBr pellet should be collected before scanning the sample. |

Note: The instrumental parameters provided by the NIST WebBook for a specific measurement include a resolution of 4 cm⁻¹, 2048 co-added scans, and a Blackman-Harris 3-term apodization function.

Data Analysis and Interpretation

The primary goal of analyzing the FTIR spectrum of a this compound sample is to confirm its identity and assess its purity.

-

Identification: The presence of a sharp, intense peak at approximately 3642 cm⁻¹ is the definitive indicator of this compound.

-

Purity Assessment: The absence of significant peaks in the regions characteristic of calcium carbonate (around 1410-1470 cm⁻¹ and 875 cm⁻¹) suggests a high purity sample. The intensity of these carbonate peaks can be used for a semi-quantitative estimation of the impurity level.

-

Hydration State: A broad absorption band centered around 3400 cm⁻¹ indicates the presence of adsorbed water, while its absence suggests a dry sample.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the FTIR analysis of a this compound sample.

Caption: Workflow for FTIR analysis of this compound.

Logical Relationships in Spectral Interpretation

References

A Deep Dive into the Thermogravimetric Analysis of Calcium Hydroxide Decomposition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of calcium hydroxide (Ca(OH)₂) decomposition. It is intended for researchers, scientists, and professionals in drug development who utilize thermal analysis techniques for material characterization. This document details the fundamental principles, experimental protocols, data interpretation, and factors influencing the thermal decomposition of Ca(OH)₂.

Introduction to Thermogravimetric Analysis of this compound

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition of this compound, also known as portlandite, is a well-characterized endothermic process that involves the loss of water (dehydroxylation) to form calcium oxide (CaO) and water vapor. This process is represented by the following chemical equation:

Ca(OH)₂ (s) → CaO (s) + H₂O (g)

This decomposition typically occurs in the temperature range of 350°C to 550°C.[1][2] TGA is instrumental in determining the thermal stability, purity, and composition of this compound samples, as well as in studying the kinetics of its decomposition.

Experimental Protocols

Precise and reproducible TGA data rely on carefully controlled experimental conditions. The following section outlines a typical methodology for the TGA of this compound decomposition, based on protocols cited in the literature.

A standard experimental workflow for conducting a TGA of this compound is depicted below.

Sample Preparation

The preparation of the this compound sample is a critical first step. For synthetic Ca(OH)₂, a common method involves the chemical precipitation reaction between calcium chloride (CaCl₂) and sodium hydroxide (NaOH) in an aqueous solution.[3] The resulting precipitate is then filtered, washed to remove byproducts like NaCl, and dried.[3]

Instrumentation and Parameters

A simultaneous thermal analyzer (STA) capable of performing TGA and differential scanning calorimetry (DSC) or differential thermal analysis (DTA) is typically employed. Key experimental parameters that are frequently reported are summarized in the table below.

| Parameter | Typical Value/Range | Reference |

| Sample Mass | 5 - 15 mg | [3] |

| Heating Rate | 5, 10, 15, 20 °C/min | |

| Temperature Range | Room Temperature to 800-1000 °C | |

| Atmosphere | Nitrogen (N₂) or Helium (He) | |

| Flow Rate | 50 - 100 mL/min | |

| Crucible Material | Alumina (Al₂O₃) or Platinum (Pt) |

Data Presentation and Interpretation

The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature. The first derivative of this curve, known as the derivative thermogram (DTG), shows the rate of mass change and is useful for identifying the temperature at which the maximum rate of decomposition occurs.

The decomposition of this compound is characterized by a single, well-defined mass loss step. The theoretical mass loss for the dehydroxylation of pure Ca(OH)₂ is approximately 24.32%, corresponding to the loss of one water molecule.

The process of thermal decomposition can be visualized as a series of physical and chemical transformations.

Quantitative Data Summary

The following table summarizes key quantitative data for the TGA of this compound decomposition, compiled from various sources. The decomposition temperature range and peak temperature can vary with the heating rate; higher heating rates tend to shift the decomposition to higher temperatures.

| Parameter | Value/Range | Conditions | Reference |

| Decomposition Temperature Range | 350 - 550 °C | General | |

| 390 - 500 °C | 5, 10, 15, 20 °C/min in He | ||

| 400 - 500 °C | Not specified | ||

| Peak Decomposition Temperature (DTG) | ~426 - 454 °C | Dependent on crystallinity | |

| Theoretical Mass Loss | 24.32 % | Stoichiometric | |

| Activation Energy (Ea) | 116 - 132.20 kJ/mol | Varies with kinetic model |

Factors Influencing Decomposition

Several factors can influence the TGA curve and the decomposition characteristics of this compound.

-

Heating Rate: As the heating rate increases, the decomposition temperature range and the DTG peak temperature shift to higher values.

-

Particle Size and Surface Area: Smaller particle sizes and higher surface areas can lead to decomposition at slightly lower temperatures due to more efficient heat and mass transfer.

-

Crystallinity: The degree of crystallinity of the Ca(OH)₂ can affect the decomposition temperature. Samples with lower crystallinity may decompose at lower temperatures.

-

Atmosphere: The presence of water vapor in the purge gas can shift the decomposition to higher temperatures due to Le Chatelier's principle.

-

Impurities: The presence of impurities, such as calcium carbonate (CaCO₃), will result in additional mass loss steps at different temperature ranges. Calcium carbonate typically decomposes between 600 °C and 800 °C.

Conclusion

Thermogravimetric analysis is an indispensable tool for the characterization of this compound. By carefully controlling experimental parameters and understanding the factors that influence the decomposition process, researchers can obtain high-quality, reproducible data on the thermal stability, purity, and kinetics of Ca(OH)₂ decomposition. This guide provides a foundational understanding and practical framework for conducting and interpreting TGA of this important compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nano-Sized Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of nano-sized calcium hydroxide, Ca(OH)₂. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who are exploring the applications of this nanomaterial in fields such as drug delivery, tissue engineering, and advanced dental therapies. This document synthesizes key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding and application of nano-calcium hydroxide.

Physical Properties

Nano-sized this compound exhibits unique physical characteristics compared to its bulk counterpart, primarily due to its high surface-area-to-volume ratio.[1] These properties are critical for its performance in various biomedical applications.

Quantitative Physical Data

The following tables summarize key quantitative physical properties of nano-sized this compound as reported in various studies.

| Property | Value/Range | Method/Conditions | Reference(s) |

| Particle Size | < 50 nm to ~350 nm | TEM, SEM, DLS | [2][3] |

| 226.5 - 256.7 nm (Mean: 240.8 nm) | Dynamic Light Scattering (DLS) | [4] | |

| 20 - 100 nm | Wet Chemical Method with Ultrasonic Treatment | [5] | |

| Morphology | Hexagonal, Prismatic Crystals | SEM, TEM | |

| Crystal Structure | Trigonal (P-3m1 space group), Hexagonal | X-ray Diffraction (XRD) | |

| Density | 2.21 - 2.24 g/cm³ | - | |

| Melting Point | 580 °C | - | |

| Specific Surface Area | Varies significantly with particle size and aggregation | Brunauer-Emmett-Teller (BET) Method | |

| Zeta Potential | +7 mV to +34 mV | In aqueous medium | |

| -30 mV | - | ||

| Polydispersity Index (PDI) | 0.32 | For Chitosan/Gelatin nano-carriers of Ca(OH)₂ |

Chemical Properties

The chemical properties of nano-calcium hydroxide, particularly its solubility, alkalinity, and reactivity, are fundamental to its biological and therapeutic effects.

Quantitative Chemical Data

| Property | Value/Range | Method/Conditions | Reference(s) |

| Chemical Formula | Ca(OH)₂ | - | |

| Molecular Weight | 74.09 g/mol | - | |

| Solubility in Water | Sparingly soluble; Ksp ≈ 6.5 × 10⁻⁶ at 25 °C | Titration | |

| pH of Saturated Solution | ~12.5 - 12.6 | pH meter | |

| Ion Release | Dissociates into Calcium (Ca²⁺) and Hydroxyl (OH⁻) ions | Spectrophotometry, ICP Spectrometer | |

| Reactivity | Reacts with atmospheric CO₂ to form CaCO₃ (Carbonation) | XRD, FTIR |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of nano-sized this compound, providing a foundation for reproducible research.

Synthesis: Chemical Precipitation Method

A widely used, simple, and inexpensive method for synthesizing nano-calcium hydroxide is through chemical precipitation in an aqueous medium at room temperature.

Materials:

-

Calcium nitrate dihydrate [Ca(NO₃)₂·2H₂O] or Calcium chloride (CaCl₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Optional: Water-soluble polymer as a template (e.g., PEG6000, PVA) or surfactant (e.g., Triton X-100)

Procedure:

-

Precursor Preparation: Prepare an aqueous solution of the calcium salt (e.g., 0.1-0.3 M CaCl₂ or Ca(NO₃)₂). If using a template, dissolve the polymer into this solution.

-

Homogenization: Subject the calcium salt solution to ultrasonic oscillation for approximately 1 hour to ensure a homogeneous system.

-

Precipitation: Prepare an equimolar aqueous solution of the alkaline hydroxide (e.g., 0.2-0.6 M NaOH). Add this solution dropwise to the calcium salt solution at a controlled rate (e.g., 20-30 ml/h) while stirring vigorously. The reaction is typically carried out at room temperature, though some protocols use elevated temperatures (e.g., 90°C).

-

Reaction: After the addition is complete, continue ultrasonic oscillation or stirring for another 30 minutes to an hour to ensure the reaction goes to completion.

-

Purification: Centrifuge the resulting suspension (e.g., at 7000 r/min) to separate the precipitate.

-

Washing: Wash the precipitate with deionized water multiple times (3-8 times) to remove byproducts like sodium chloride. After each wash, separate the precipitate by centrifugation. The absence of chloride ions can be confirmed using a silver nitrate test.

-

Drying: Dry the final white powder precipitate under a vacuum at a controlled temperature (e.g., 320K or ~47°C) for 24 hours to obtain nano-sized this compound.

Diagram: Synthesis of Nano-Sized this compound via Chemical Precipitation

Characterization Protocols

-

Purpose: To visualize particle size, shape, and surface morphology.

-

Sample Preparation: A small amount of the nano-calcium hydroxide powder is dispersed in a suitable solvent (e.g., ethanol). A drop of this dispersion is placed onto a sample holder (e.g., a carbon-coated copper grid for TEM) and allowed to dry completely in a dust-free environment. For SEM, the dry powder can be mounted on a stub using conductive tape. Samples must be completely dry as the analysis is conducted under vacuum.

-

Analysis: The prepared sample is placed in the microscope chamber. A focused beam of electrons is scanned across the sample. For SEM, secondary or backscattered electrons are detected to form an image of the surface topography. For TEM, transmitted electrons that pass through the thin sample are detected to provide information on internal structure, size, and morphology with higher resolution.

-

Purpose: To determine the crystal structure, phase composition, and crystallinity of the nanoparticles.

-

Sample Preparation: The dry nano-calcium hydroxide powder is thinly spread onto a sample holder.

-

Analysis: The sample is irradiated with a monochromatic X-ray beam at varying angles (2θ). The diffracted X-rays are detected and their intensity is plotted against the 2θ angle. The resulting diffraction pattern, with its characteristic peaks, is compared to standard patterns (e.g., from the JCPDS database) to identify the crystalline phases present (e.g., Ca(OH)₂ - portlandite, or CaCO₃ - calcite if carbonation has occurred).

-

Purpose: To measure the hydrodynamic size distribution of nanoparticles in a liquid suspension.

-

Sample Preparation: Prepare a dilute, stable suspension of the nano-calcium hydroxide in a filtered (e.g., 0.2 µm filter) solvent, typically deionized water. The concentration needs to be optimized to avoid multiple scattering effects.

-

Analysis: The suspension is placed in a transparent cuvette inside the DLS instrument. A laser illuminates the sample, and the scattered light intensity fluctuations, caused by the Brownian motion of the particles, are measured over time. A correlator analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

-

Purpose: To determine the surface charge of nanoparticles in a colloidal suspension, which is an indicator of suspension stability.

-

Sample Preparation: Similar to DLS, a dilute suspension is prepared in a low ionic strength medium (e.g., 10 mM NaCl is often recommended). The pH of the suspension should be measured and reported as it significantly affects zeta potential.

-

Analysis: The sample is placed in a specialized zeta cell within the instrument. An electric field is applied across the sample, causing the charged particles to move (electrophoresis). The velocity of this movement is measured using a laser-based technique (Laser Doppler Velocimetry). The electrophoretic mobility is then used to calculate the zeta potential.

-

Purpose: To measure the specific surface area of the dry nanoparticle powder.

-

Sample Preparation: A known mass of the nano-calcium hydroxide powder is placed in a sample tube. The sample must be "degassed" prior to analysis, typically by heating under vacuum or flowing inert gas, to remove any adsorbed contaminants from the surface.

-

Analysis: The sample tube is cooled, usually to the temperature of liquid nitrogen (77 K). An inert gas, typically nitrogen, is introduced to the sample at a series of controlled, increasing pressures. The amount of gas that adsorbs onto the particle surfaces at each pressure point is measured. The Brunauer-Emmett-Teller (BET) equation is then applied to these data to calculate the specific surface area, usually expressed in m²/g.

Diagram: General Characterization Workflow for Nano-Ca(OH)₂

Signaling Pathways and Mechanisms of Action in Biomedical Applications

The therapeutic effects of nano-calcium hydroxide in drug development, particularly in tissue regeneration and dental applications, are attributed to its unique chemical properties that initiate specific cellular signaling cascades.

Induction of Osteoblast Differentiation and Mineralization

Nano-calcium hydroxide promotes the differentiation of mesenchymal stem cells into bone-forming osteoblasts. This is a critical process for bone regeneration therapies. The mechanism is believed to involve both its ionic components and the alkaline environment it creates.

-

Role of Calcium Ions (Ca²⁺): Studies suggest that the release of Ca²⁺ ions is a primary driver of osteoblastic differentiation.

-

Activation of MAPK Pathway: Elevated extracellular Ca²⁺ from nano-Ca(OH)₂ has been shown to strongly activate the p38 and JNK (c-Jun N-terminal kinase) MAP kinase pathways within osteoblasts.

-

Upregulation of Osteogenic Markers: Activation of these pathways leads to the increased expression of key osteoblast differentiation markers, including osteopontin (OPN), osteocalcin (OCN), and alkaline phosphatase (ALP). Alkaline phosphatase, in particular, is a crucial enzyme for the mineralization process.

-

Mineralization: The culmination of this signaling cascade is the deposition of a mineralized matrix by the differentiated osteoblasts.

Diagram: Proposed Signaling Pathway for Nano-Ca(OH)₂-Induced Osteogenesis

Role in Dental Pulp Capping and Dentin Bridge Formation

In dental applications like direct pulp capping, nano-calcium hydroxide is used to stimulate the formation of a reparative dentin bridge over exposed pulp tissue. This process involves the release of bioactive molecules from the dentin matrix itself.

-

High pH and Ion Release: When placed on dentin, nano-Ca(OH)₂ creates a highly alkaline environment and releases Ca²⁺ and OH⁻ ions.

-

Release of Growth Factors: This chemical environment facilitates the solubilization and release of growth factors, such as Transforming Growth Factor-beta 1 (TGF-β1) and Bone Morphogenetic Protein 2 (BMP-2), which are naturally sequestered within the dentin matrix.

-

Stem Cell Recruitment and Differentiation: These released growth factors act as signaling molecules that recruit dental pulp stem cells (DPSCs) to the injury site. They then stimulate the differentiation of these stem cells into odontoblast-like cells, which are responsible for secreting reparative dentin.

-

Antibacterial Action: The high pH also provides a potent antibacterial effect, disinfecting the area and creating a favorable environment for healing. The hydroxyl ions can damage bacterial cell membranes and denature proteins, inhibiting bacterial metabolism.

Diagram: Mechanism of Nano-Ca(OH)₂ in Dentin Regeneration

Conclusion

Nano-sized this compound presents a compelling profile for researchers and drug development professionals. Its distinct physical and chemical properties, driven by its nanoscale dimensions, enable unique biological interactions that are advantageous for applications in bone regeneration and advanced endodontics. A thorough understanding of its characteristics, combined with standardized protocols for synthesis and analysis, is essential for harnessing its full therapeutic potential and developing novel, effective treatments. This guide serves as a foundational resource to support these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound on Osteoblastic Differentiation and Mineralization IADR Abstract Archives [iadr.abstractarchives.com]

mechanism of calcium hydroxide dissociation into calcium and hydroxyl ions

A Technical Guide to the Dissociation Mechanism of Calcium Hydroxide

Introduction

This compound, Ca(OH)₂, is a sparingly soluble inorganic compound with significant applications ranging from industrial processes like water treatment to advanced medical and dental applications. In the pharmaceutical and drug development sectors, particularly in endodontics, its efficacy as an antimicrobial agent and its ability to promote hard tissue formation are directly linked to its dissociation into calcium (Ca²⁺) and hydroxyl (OH⁻) ions.[1] The high pH of its aqueous solution, typically around 12.4, creates a potent antimicrobial environment by disrupting bacterial cell membranes and denaturing proteins.[1] A thorough understanding of its dissociation mechanism, equilibrium, and the factors that govern ion availability is therefore critical for optimizing its use in clinical and research settings. This guide provides an in-depth analysis of the core dissociation process, quantitative thermodynamic data, established experimental protocols, and key influencing factors.

The Core Dissociation Mechanism

The dissolution of solid this compound in an aqueous solution is a reversible process that establishes a dynamic equilibrium between the solid state and its constituent ions. When solid Ca(OH)₂ is added to water, it dissolves until the solution becomes saturated. At this point, the rate of dissolution of the solid equals the rate of precipitation of its ions, as described by the following equilibrium equation:[2]

Ca(OH)₂(s) ⇌ Ca²⁺(aq) + 2OH⁻(aq)

The forward reaction represents the dissolution of the solid into aqueous calcium and hydroxyl ions. The reverse reaction represents the precipitation of these ions to reform the solid. This equilibrium is fundamental to understanding the compound's behavior and bioavailability.

Quantitative Analysis of Dissociation

The extent of dissociation is quantified by the solubility product constant (Ksp), which is the equilibrium constant for the dissolution reaction. For this compound, the expression is:[2][3]

Ksp = [Ca²⁺][OH⁻]²

Where [Ca²⁺] and [OH⁻] are the molar concentrations of the ions at equilibrium. A smaller Ksp value indicates lower solubility.

Solubility and Ksp Data

This compound exhibits retrograde solubility, meaning its solubility in water decreases as temperature increases. This is an unusual property for solids and is a consequence of the dissolution process being exothermic.

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Ksp (Solubility Product) |

| 0 | 1.89 | 0.0255 | 6.76 x 10⁻⁵ |

| 20 | 1.73 | 0.0233 | 5.13 x 10⁻⁵ |

| 25 | 1.65 | 0.0223 | 5.02 x 10⁻⁶ |

| 100 | 0.66 | 0.0089 | 2.82 x 10⁻⁶ |

| Note: Molar solubility (s) and Ksp were calculated from solubility data where not directly cited, using the molar mass of Ca(OH)₂ (74.093 g/mol ) and the formula Ksp = 4s³. |

Thermodynamic Data

The thermodynamic parameters for the dissolution of Ca(OH)₂ provide insight into the spontaneity and energetics of the process. These values can be determined experimentally by measuring the Ksp at different temperatures.

| Parameter | Value | Significance |

| ΔG° (Gibbs Free Energy) | +32.3 kJ/mol (at 23°C) | A positive value indicates that the dissolution is a non-spontaneous process under standard conditions. |

| ΔH° (Enthalpy Change) | -12.6 to -16.9 kJ/mol | A negative value indicates the dissolution process is exothermic , releasing heat. |

| ΔS° (Entropy Change) | -150.7 to -160.2 J/mol·K | A negative value indicates a decrease in disorder as ions become structured in the aqueous solution. |

The exothermic nature (negative ΔH°) is consistent with Le Châtelier's principle and explains the observed decrease in solubility with increasing temperature. Adding heat to an exothermic equilibrium shifts the reaction toward the reactants (the solid phase).

Factors Influencing Dissociation

Several factors can shift the dissociation equilibrium, thereby altering the concentration of Ca²⁺ and OH⁻ ions in solution.

-

Temperature: As established, increasing the temperature decreases the solubility of Ca(OH)₂ due to the exothermic nature of its dissolution.

-

Common Ion Effect: The addition of a soluble salt containing either Ca²⁺ (e.g., CaCl₂) or OH⁻ (e.g., NaOH) to a saturated solution of Ca(OH)₂ will suppress its dissociation. According to Le Châtelier's principle, an increase in the concentration of a product ion causes the equilibrium to shift to the left, favoring the formation of the solid precipitate and thus reducing solubility.

-

pH of the Solution: Lowering the pH by adding an acid increases the solubility of Ca(OH)₂. The added H⁺ ions react with the OH⁻ ions from the dissociation to form water (H⁺ + OH⁻ → H₂O). This consumption of a product ion shifts the equilibrium to the right, causing more solid Ca(OH)₂ to dissolve.

-

Solvent Composition: The choice of solvent or vehicle is critical, particularly in drug delivery contexts. While Ca(OH)₂ dissociates readily in water, its dissociation is severely impeded in non-aqueous, viscous vehicles like pure glycerin or propylene glycol. This is because these solvents do not effectively solvate the ions to facilitate their separation from the crystal lattice. This can impact the antimicrobial efficacy of Ca(OH)₂ pastes used in endodontics, as the release of hydroxyl ions is the primary mechanism of action.

Experimental Protocol: Titrimetric Determination of Ksp

The solubility product constant (Ksp) of this compound is most commonly determined by titrating a saturated solution with a standardized strong acid, such as hydrochloric acid (HCl).

Materials

-

Solid this compound, Ca(OH)₂

-

Deionized, carbonate-free water

-

Standardized ~0.01 M HCl solution

-

pH indicator (e.g., bromothymol blue or phenolphthalein)

-

Erlenmeyer flasks, beakers, 50 mL buret, volumetric pipettes (10 mL or 25 mL)

-

Filtration apparatus (funnel, filter paper)

-

Magnetic stirrer and stir bar (optional)

-

Thermometer

Procedure

-

Preparation of Saturated Solution: Add an excess of solid Ca(OH)₂ (~2 g) to 100 mL of deionized water in an Erlenmeyer flask. There must be undissolved solid remaining to ensure saturation.

-

Equilibration: Stopper the flask and stir the suspension for an extended period (e.g., 30 minutes) to allow the dissolution equilibrium to be reached. For precise measurements, allow the solution to sit overnight.

-

Temperature Control: Place the flask in a water bath at a constant, recorded temperature (e.g., 25°C) during equilibration.

-

Filtration: Quickly filter the saturated solution using gravity filtration to separate the supernatant from the excess solid Ca(OH)₂. It is crucial to avoid temperature changes during this step.

-

Titration Setup: Rinse a buret with the standardized HCl solution and then fill it, recording the initial volume.

-

Sample Preparation: Using a volumetric pipette, transfer a precise volume (e.g., 25.00 mL) of the clear, filtered Ca(OH)₂ solution into a clean Erlenmeyer flask. Add a few drops of the pH indicator.

-

Titration: Titrate the Ca(OH)₂ solution with the HCl from the buret until the indicator reaches its endpoint (e.g., phenolphthalein turns from pink to colorless). Record the final volume of HCl used.

-

Replication: Repeat the titration at least three times for precision.

Calculations

-

Moles of HCl: Moles HCl = Molarity of HCl × Volume of HCl (L)

-

Moles of OH⁻: From the neutralization reaction Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O, the mole ratio of OH⁻ to HCl is 1:1. Therefore, Moles OH⁻ = Moles HCl.

-

[OH⁻] in Saturated Solution: [OH⁻] = Moles OH⁻ / Volume of Ca(OH)₂ solution (L)

-

[Ca²⁺] in Saturated Solution: From the dissociation stoichiometry (Ca(OH)₂ → Ca²⁺ + 2OH⁻), [Ca²⁺] = ½ [OH⁻].

-

Calculate Ksp: Ksp = [Ca²⁺][OH⁻]² = (½ [OH⁻]) * ([OH⁻]²) = ½ [OH⁻]³.

Conclusion

The dissociation of this compound is a well-defined equilibrium process governed by its solubility product, Ksp. The release of functionally critical Ca²⁺ and OH⁻ ions is highly sensitive to environmental conditions, including temperature, pH, and the presence of common ions. For professionals in drug development and materials science, understanding that Ca(OH)₂ exhibits exothermic and retrograde solubility is key to predicting its behavior. Furthermore, the profound impact of the solvent vehicle on ion dissociation highlights a critical parameter for formulation design, especially where the therapeutic or antimicrobial effect depends directly on the concentration of free hydroxyl ions. The quantitative data and experimental protocols presented herein provide a robust framework for the precise characterization and optimization of this compound-based systems.

References

A Technical Guide to the Crystal Structure and Lattice Parameters of Portlandite (Ca(OH)2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Portlandite, the naturally occurring form of calcium hydroxide (Ca(OH)₂), is a mineral of significant interest across various scientific disciplines, including materials science, geology, and biomineralization. Its presence is critical in the chemistry of cement and concrete, and its structural characteristics provide a fundamental basis for understanding hydroxide-bearing minerals. This technical guide provides an in-depth overview of the crystal structure and lattice parameters of portlandite, supported by experimental data and methodologies.

Crystal Structure of Portlandite

Portlandite crystallizes in the trigonal crystal system, belonging to the P-3m1 space group (No. 164)[1][2][3]. Its structure is characterized by a layered arrangement of calcium and hydroxide ions. Each calcium ion (Ca²⁺) is octahedrally coordinated by six hydroxide (OH⁻) groups. These CaO₆ octahedra share edges to form infinite sheets that are perpendicular to the c-axis. The layers are held together by hydrogen bonds between the hydroxyl groups of adjacent sheets.

Quantitative Crystallographic Data

The precise lattice parameters and atomic positions of portlandite have been determined through numerous studies employing X-ray and neutron diffraction techniques. The following tables summarize the key quantitative data.

Table 1: Lattice Parameters of Portlandite

| Parameter | Value (Å) | Reference |

| a | 3.589(8) | [4][5] |

| c | 4.911(14) | |

| a | 3.5918 | |

| c | 4.9063 | |

| a | 3.585 | |

| c | 4.895 | |

| Unit Cell Volume (Calculated) | 54.78 ų |

Note: Variations in lattice parameters can be attributed to different experimental conditions and refinement methods.

Table 2: Atomic Coordinates of Portlandite

| Atom | Wyckoff Position | x | y | z | Reference |

| Ca | 1a | 0 | 0 | 0 | |

| O | 2d | 1/3 | 2/3 | ~0.233 | |

| H | 2d | 1/3 | 2/3 | ~0.425 |

Experimental Protocols

The determination of portlandite's crystal structure and lattice parameters relies predominantly on X-ray diffraction (XRD) and neutron diffraction techniques.

X-Ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful non-destructive technique used to identify crystalline phases and determine their crystal structure.

Sample Preparation:

-

Grinding: The portlandite sample is typically ground into a fine powder to ensure a random orientation of the crystallites. This can be done using an agate mortar and pestle. For quantitative analysis, mechanical grinding methods like a McCrone Mill may be used to achieve a particle size approaching 1 μm.

-

Mounting: The fine powder is then pressed into a sample holder, ensuring a flat and smooth surface for analysis.

Instrumentation and Data Collection:

-

Diffractometer: A powder diffractometer, often in a Bragg-Brentano geometry, is used.

-

X-ray Source: A common source is Cu Kα radiation (λ ≈ 1.54 Å).

-

Operating Conditions: Typical operating conditions are 40 kV and 40 mA.

-

Scan Parameters: Data is collected over a specific 2θ range (e.g., 10-70°) with a defined step size and counting time per step.

Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.

Neutron Diffraction Analysis

Neutron diffraction provides complementary information to XRD, particularly in locating light atoms like hydrogen due to its sensitivity to the nucleus rather than the electron cloud.

Sample Preparation:

-

Single crystals of Ca(OH)₂ are often used for precise determination of atomic positions. If powder diffraction is performed, the sample preparation is similar to that for XRD. For studying hydroxyl groups, deuterated samples (Ca(OD)₂) can be used to reduce incoherent scattering from hydrogen.

Instrumentation and Data Collection:

-

Neutron Source: The experiment is conducted at a research reactor or a spallation neutron source.

-

Diffractometer: A neutron diffractometer is used to measure the diffraction pattern. Data can be collected at various temperatures, including room temperature and cryogenic temperatures (e.g., -140°C), to study thermal motion.

Data Analysis: Similar to XRD, the data is refined using the Rietveld method for powder diffraction or other refinement techniques for single-crystal data. This allows for the precise determination of the hydrogen atom positions and the study of thermal vibrations.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of portlandite.

Conclusion

The crystal structure of portlandite (Ca(OH)₂) is well-established as a trigonal system with the space group P-3m1. Its layered structure, composed of edge-sharing CaO₆ octahedra, is a key determinant of its physical and chemical properties. The precise determination of its lattice parameters and atomic coordinates has been achieved through rigorous experimental work primarily involving X-ray and neutron diffraction, coupled with powerful analytical techniques like Rietveld refinement. This guide provides a consolidated resource for researchers and professionals seeking detailed crystallographic information on this important mineral.

References

- 1. Neutron Diffraction Study of this compound | Semantic Scholar [semanticscholar.org]

- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 3. scirp.org [scirp.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Neutron Diffraction Study of this compound [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Calcium Hydroxide as a Consolidant in Heritage Conservation

Introduction

Calcium hydroxide (Ca(OH)₂), particularly in the form of nanoparticle dispersions known as "nanolime," has emerged as a significant material for the consolidation of porous heritage materials such as stone, mortars, plasters, and wall paintings.[1][2] Its primary advantage lies in its chemical compatibility with calcareous substrates, as the consolidation product, calcium carbonate (CaCO₃), is chemically identical to the original material.[3] This ensures a durable and stable treatment with minimal alteration to the physical and aesthetic properties of the heritage object.[3][4] Nanolime dispersions, typically in alcohols like ethanol or propanol, offer superior penetration into the porous structure of degraded materials compared to traditional limewater, leading to more effective consolidation. The nanoscale of the particles provides a high surface area for reaction with atmospheric carbon dioxide, facilitating the carbonation process that leads to the formation of a binding matrix of calcium carbonate.

Mechanism of Consolidation: The Carbonation Process

The consolidation effect of this compound is achieved through its conversion to calcium carbonate via a reaction with atmospheric carbon dioxide (CO₂), a process known as carbonation. The presence of water is essential for this reaction to occur. The overall chemical reaction is as follows:

Ca(OH)₂(s) + CO₂(g) → CaCO₃(s) + H₂O(l)

This newly formed calcium carbonate precipitates within the pores of the treated material, binding the deteriorated grains together and thus increasing the mechanical strength and cohesion of the substrate. The effectiveness of the carbonation process is influenced by several factors, including relative humidity, temperature, and the concentration of CO₂. Studies have shown that a relative humidity of over 50% is crucial for achieving maximum conversion of this compound to calcium carbonate.

Synthesis of this compound Nanoparticles

This compound nanoparticles can be synthesized through various methods, with chemical precipitation being one of the most common.

Experimental Protocol: Chemical Precipitation of Ca(OH)₂ Nanoparticles

This protocol is based on the method described by several researchers for the synthesis of nanolime.

Materials:

-

Calcium chloride dihydrate (CaCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

2-propanol (or ethanol)

-

Triton X-100 (optional, as a surfactant to control particle size)

Equipment:

-

Beakers

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Centrifuge

-

Ultrasonic bath

-

Millipore Organex system for water purification

Procedure:

-

Prepare a 0.3 mol/L aqueous solution of calcium chloride (e.g., dissolve 44.1 g of CaCl₂·2H₂O in 1 L of deionized water).

-

Prepare a 0.6 mol/L aqueous solution of sodium hydroxide (e.g., dissolve 24 g of NaOH in 1 L of deionized water).

-

Heat the calcium chloride solution to 90°C while stirring.

-

Add the sodium hydroxide solution dropwise to the heated calcium chloride solution at a controlled rate (e.g., 4 ml/min) using a dropping funnel.

-

A white precipitate of this compound will form. Allow the reaction to proceed for approximately 24 hours to ensure complete precipitation.

-

Separate the precipitate from the supernatant solution by centrifugation.

-

Wash the precipitate several times with deionized water to remove residual sodium chloride.

-

To create an alcohol-based dispersion, the aqueous medium is partially or fully replaced with 2-propanol or ethanol. This enhances the colloidal stability of the nanoparticles.

-

The final concentration of the nanolime dispersion can be adjusted as needed for the specific application, typically ranging from 5 to 50 g/L.

Properties of this compound Nanoparticle Dispersions

The properties of nanolime dispersions can vary depending on the synthesis method, the solvent used, and the presence of additives. These properties influence the penetration depth, reactivity, and overall effectiveness of the consolidation treatment.

| Property | Description | Typical Values | Commercial Examples |

| Particle Size | The size of the Ca(OH)₂ nanoparticles influences penetration and reactivity. Smaller particles offer deeper penetration and faster carbonation. | 50 - 500 nm | CaLoSil® (50-250 nm), Nanorestore® (100-300 nm) |

| Solvent | The dispersing medium, typically an alcohol, affects colloidal stability and the carbonation process. | Ethanol, 2-propanol, n-propanol | CaLoSil® E (Ethanol), CaLoSil® IP (Isopropanol) |

| Concentration | The amount of Ca(OH)₂ per unit volume of solvent. Higher concentrations may be used for filling larger voids, while lower concentrations are for deep consolidation. | 5 - 50 g/L | CaLoSil® E5, E25, E50 (5, 25, 50 g/L in Ethanol) |

| pH | Nanolime dispersions are highly alkaline. | > 12 | Not applicable |

Application Protocols

The application of this compound consolidants requires careful planning and execution to ensure optimal results. The choice of application method depends on the type of substrate, its condition, and the desired outcome.

1. Pre-application Assessment Before any treatment, a thorough assessment of the heritage object is crucial. This includes:

-

Material Characterization: Identifying the chemical and mineralogical composition of the substrate.

-

Condition Assessment: Evaluating the extent of deterioration, including porosity, mechanical strength, and the presence of soluble salts.

-

Test Application: Applying the consolidant to a small, inconspicuous area to evaluate its effects on the substrate, including any potential color changes.

2. Application Methods

-

Brush Application: Suitable for precise control on fragile surfaces. A soft, wide brush is used to apply the nanolime dispersion directly to the artifact.